molecular formula C3H8ClNO B1274267 O-Allylhydroxylamine hydrochloride CAS No. 38945-21-0

O-Allylhydroxylamine hydrochloride

Cat. No.: B1274267
CAS No.: 38945-21-0
M. Wt: 109.55 g/mol
InChI Key: XIQUJVRFXPBMHS-UHFFFAOYSA-N
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Description

It is a white to almost white crystalline powder with a melting point of approximately 170°C (dec.) . This compound is used as an intermediate in various chemical reactions and has applications in scientific research and industry.

Safety and Hazards

O-Allylhydroxylamine hydrochloride is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

O-Allylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of branched-chain amino acid aminotransferase. This enzyme is involved in the formation of methionine from ketomethiobutyrate in Mycobacterium tuberculosis . The compound exhibits mixed-type inhibition with a Ki value ranging from 8.20 to 21.61 μM . Additionally, this compound has been used in the preparation of acetophenone O-allyloxime and O-allyI-N-(2-trimethylsilylethyloxycarbonyl)-hydroxylamine .

Cellular Effects

This compound has been shown to influence various cellular processes. It acts as an inhibitor of cell growth in Mycobacterium tuberculosis and Mycobacterium marinum, with minimum inhibitory concentrations (MIC) of 156 μM and 78 μM, respectively The compound’s inhibitory effects on cell growth suggest its potential as an antimicrobial agent

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with branched-chain amino acid aminotransferase, leading to the inhibition of methionine formation . This inhibition is achieved through mixed-type inhibition, where the compound binds to both the enzyme and the enzyme-substrate complex. This interaction disrupts the enzyme’s activity, preventing the conversion of ketomethiobutyrate to methionine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under inert gas conditions and is sensitive to air and moisture Its stability and degradation over time can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits cell growth in Mycobacterium species

Metabolic Pathways

This compound is involved in the metabolic pathway of methionine formation from ketomethiobutyrate in Mycobacterium tuberculosis . The compound interacts with branched-chain amino acid aminotransferase, inhibiting the enzyme’s activity and preventing the conversion of ketomethiobutyrate to methionine. This inhibition affects the metabolic flux and metabolite levels within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Allylhydroxylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl N-hydroxycarbamate with allyl bromide in the presence of potassium hydroxide and absolute ethanol. The reaction mixture is heated under reflux, and the intermediate product is isolated through steam distillation and subsequent acidification .

Another method involves the reaction of hydroxylamine hydrochloride with allyl chloride in the presence of sodium hydroxide and N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at a controlled temperature, followed by extraction and purification steps to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process includes the use of reactors, controlled addition of reagents, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-Allylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives. These products have applications in different fields, including pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • O-Benzylhydroxylamine hydrochloride
  • O-tert-Butylhydroxylamine hydrochloride
  • O-Ethylhydroxylamine hydrochloride
  • O-(Trimethylsilyl)hydroxylamine
  • Methoxyamine hydrochloride

Uniqueness

O-Allylhydroxylamine hydrochloride is unique due to its specific alkylating properties and its ability to form various derivatives through substitution reactions. Its effectiveness against resistant bacterial strains and its applications in different fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

O-prop-2-enylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-2-3-5-4;/h2H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQUJVRFXPBMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192241
Record name O-Allylhydroxylamine hydrochloride
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Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38945-21-0
Record name O-Allylhydroxylamine hydrochloride
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Record name O-Allylhydroxylamine hydrochloride
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Record name 38945-21-0
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Record name O-Allylhydroxylamine hydrochloride
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Record name O-allylhydroxylamine hydrochloride
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Record name O-Allylhydroxylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of O-Allylhydroxylamine hydrochloride in the synthesis of benzoic acid derivatives, as described in the research?

A: The research paper describes how reacting 3-ethoxymethylene-2,4-alkanediones (1a-c) with malononitrile (2) produces benzonitrile derivatives (3a-c). These benzonitrile derivatives can then be further modified to create a variety of other compounds. Specifically, the paper states that compounds 6a and 6b are synthesized by reacting compound 3a with O-ethylhydroxylamine hydrochloride and this compound, respectively []. While the paper does not elaborate on the specific details of these reactions or the structure of compounds 6a and 6b, it highlights the role of this compound as a reactant in this specific step of the synthetic pathway.

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